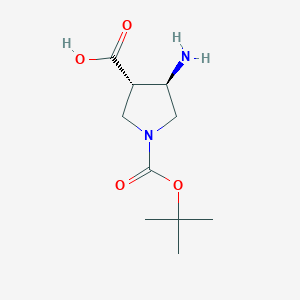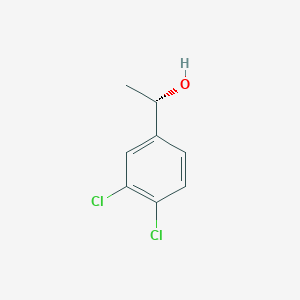
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol, commonly known as 1,1-dichloroethane (DCE), is a volatile organic compound (VOC) that is widely used in industrial processes. It is a colorless, volatile liquid with a strong, sweet-smelling odor. DCE is used in a variety of applications, including as a solvent in paints, varnishes, and other coatings, as a degreasing agent, and as a chemical intermediate in the production of other chemicals. It is also used in the manufacture of pharmaceuticals and in the production of chlorinated hydrocarbons such as DDT and PCBs.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol, a chiral compound, has significant applications in the field of organic synthesis. For instance, it serves as a chiral intermediate in the synthesis of antifungal agents like Miconazole (Yan-Li Miao et al., 2019). Additionally, the compound has been explored in the context of chiral alcohol synthesis, which is crucial for producing various pharmaceuticals, including Ticagrelor, an effective treatment for acute coronary syndromes (Xiang Guo et al., 2017).
Agrochemical and Herbicidal Research
In the agrochemical sector, derivatives of this compound have shown promising fungicidal activities. This is important for developing new agents to protect crops from fungal infections, thereby contributing to agricultural productivity and food security (A. Kuzenkov & V. V. Zakharychev, 2009). Moreover, the study of related compounds in herbicide research has provided insights into their mechanisms of action, such as the bleaching effect on microalgae, which can inform the development of more effective and selective agricultural chemicals (K. Kunert & P. Böger, 1981).
Material Science and Polymer Research
This compound and its derivatives also find applications in material science, particularly in the synthesis of polymers. For instance, derivatives like 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) have been used as electron-acceptor building blocks in the development of conjugated polymers for organic thin film transistors, demonstrating the broad utility of these chemicals in advanced material applications (Shaoyun Chen et al., 2014).
Crystal Engineering and Supramolecular Chemistry
The study of this compound extends to the field of crystal engineering and supramolecular chemistry, where its derivatives are used to explore and understand the formation of complex molecular structures. Such studies are vital for designing new materials with specific properties, including pharmaceuticals and nanomaterials (K. Arora & V. Pedireddi, 2003).
properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271839 | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-dichlorophenyl)ethan-1-ol | |
CAS RN |
252963-13-6 | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252963-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


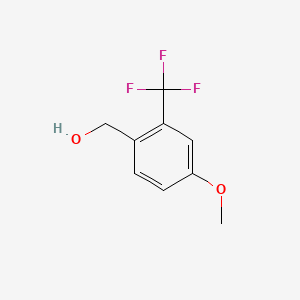

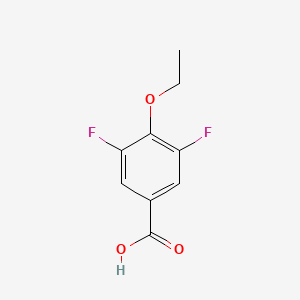

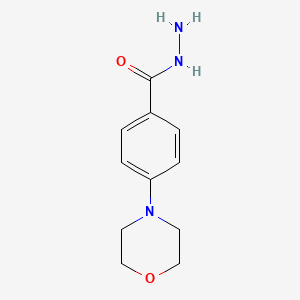
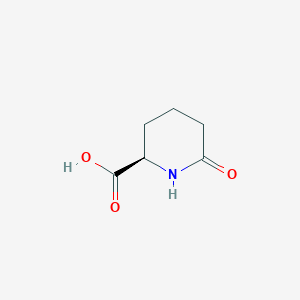
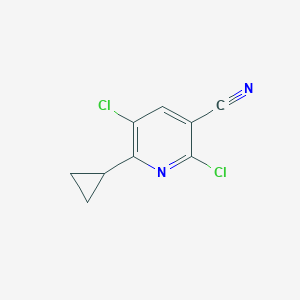
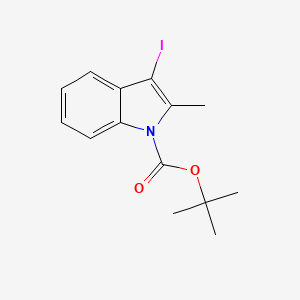
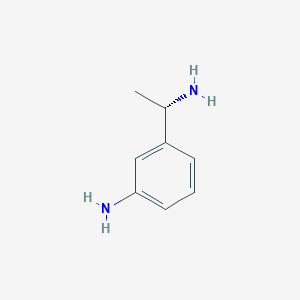
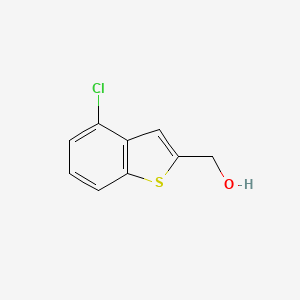
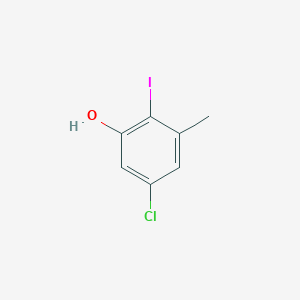
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
